Dansylamidoethyl Mercaptan

Description

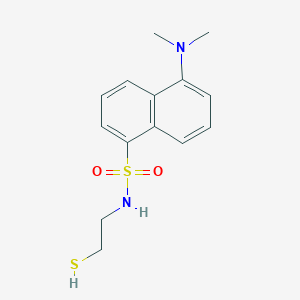

Structure

3D Structure

Properties

IUPAC Name |

5-(dimethylamino)-N-(2-sulfanylethyl)naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S2/c1-16(2)13-7-3-6-12-11(13)5-4-8-14(12)20(17,18)15-9-10-19/h3-8,15,19H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIZZMACEVFIQSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20409591 | |

| Record name | Dansylamidoethyl Mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5354-61-0 | |

| Record name | Dansylamidoethyl Mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dansylamidoethyl Mercaptan: A Technical Guide for Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dansylamidoethyl mercaptan, also known as dansyl cysteamine (B1669678), is a fluorescent reagent widely utilized in biomedical research. Its utility stems from the environmentally sensitive fluorescence of the dansyl group combined with the reactive thiol moiety. This guide provides a comprehensive overview of its primary applications in the fluorescent detection of nitric oxide and the labeling and quantification of thiols. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its effective use in the laboratory.

Introduction

This compound (5-(dimethylamino)-N-(2-mercaptoethyl)naphthalene-1-sulfonamide) is a derivative of the well-known fluorescent dye, dansyl chloride, and the biologically relevant molecule, cysteamine. The dansyl fluorophore exhibits a strong dependence of its fluorescence emission spectrum and quantum yield on the polarity of its local environment. The mercaptan (thiol) group provides a reactive handle for various biochemical interactions. These properties make it a versatile tool for probing biological systems.

This document outlines the synthesis, chemical properties, and primary research applications of this compound, with a focus on its role as a fluorescent probe for nitric oxide and as a labeling agent for protein thiols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | 5-(dimethylamino)-N-(2-sulfanylethyl)naphthalene-1-sulfonamide | |

| Synonyms | Dansyl cysteamine, 5-(Dimethylamino)-N-(2-mercaptoethyl)naphthalene-1-sulfonamide | |

| CAS Number | 5354-61-0 | |

| Molecular Formula | C₁₄H₁₈N₂O₂S₂ | |

| Molecular Weight | 310.44 g/mol | |

| Appearance | White to pale yellow solid | |

| Solubility | Soluble in DMSO, chloroform (B151607) (slightly), ethyl acetate (B1210297) (slightly), methanol (B129727) (slightly, heated) | |

| Excitation Maximum (λex) | ~333 nm | [1] |

| Emission Maximum (λem) | ~518 nm | [1] |

| Fluorescence Quantum Yield (ΦF) | 0.07 (in water) to 0.66 (in dioxane) for Dansyl glycine (B1666218) | [2] |

Note: The fluorescence quantum yield is for Dansyl glycine and is provided as a representative value for the dansyl fluorophore. The exact quantum yield of this compound may vary.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of dansyl chloride with cysteamine.

Reaction Principle

The primary amine of cysteamine acts as a nucleophile, attacking the sulfonyl chloride of dansyl chloride to form a stable sulfonamide bond. The reaction is generally carried out in an alkaline buffer to ensure the amine is deprotonated and thus more nucleophilic.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principles of sulfonamide synthesis from sulfonyl chlorides and primary amines.[3]

Materials:

-

Dansyl chloride

-

Cysteamine hydrochloride

-

Triethylamine (B128534) (or another suitable base)

-

Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Stir bar

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup (e.g., silica (B1680970) gel)

Procedure:

-

Dissolve cysteamine hydrochloride in a minimal amount of water and add an excess of a base like triethylamine to neutralize the hydrochloride and deprotonate the amine.

-

In a separate flask, dissolve dansyl chloride in dichloromethane.

-

Slowly add the cysteamine solution to the dansyl chloride solution with stirring at room temperature.

-

Allow the reaction to proceed for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

-

Characterize the final product using techniques such as NMR and mass spectrometry.

Note: During the reaction, it is important to be aware of potential oxidative side reactions where the mercaptan can form disulfides. This can be minimized by working under an inert atmosphere (e.g., nitrogen or argon).[4]

Application 1: Fluorescent Detection of Nitric Oxide

This compound can be used as a fluorescent probe for the detection of nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes. The detection mechanism typically involves the formation of a copper complex that is "turned on" in the presence of NO.

Signaling Pathway and Detection Mechanism

The fluorescence of the dansyl moiety in this compound is quenched upon coordination with a paramagnetic metal ion such as copper(II). In the presence of nitric oxide, Cu(II) is reduced to Cu(I), which leads to the decomplexation and release of the free this compound, thereby restoring its fluorescence.[2][5]

Experimental Protocol: Fluorescent Detection of Nitric Oxide

The following is a general protocol for the detection of NO in a cellular context.

Materials:

-

This compound

-

Copper(II) sulfate (CuSO₄) or other suitable Cu(II) salt

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Nitric oxide donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) or cells stimulated to produce NO

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Probe Preparation: Prepare a stock solution of this compound in DMSO. Prepare a stock solution of CuSO₄ in water. Just before use, prepare the Cu(II)-probe complex by mixing the this compound and CuSO₄ solutions in an appropriate buffer (e.g., PBS) at a suitable molar ratio (e.g., 2:1 ligand to metal).

-

Cell Loading: Culture cells to the desired confluency. Wash the cells with PBS. Incubate the cells with the Cu(II)-probe complex in cell culture medium for a specified time (e.g., 30-60 minutes) at 37°C to allow for cell loading.

-

NO Stimulation: Wash the cells with PBS to remove excess probe. Add fresh medium or buffer. Induce NO production by adding an NO donor or a cellular stimulant.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or visualize the cells using a fluorescence microscope. Use an excitation wavelength of approximately 333 nm and measure the emission at around 518 nm. An increase in fluorescence intensity indicates the presence of nitric oxide.

Application 2: Labeling and Quantification of Thiols

The mercaptan group of this compound can react with other thiol-containing molecules, such as cysteine residues in proteins, through disulfide bond formation. This allows for the fluorescent labeling and subsequent quantification of thiols.

Experimental Workflow

The general workflow for labeling and quantifying protein thiols involves the reaction of the protein with this compound, removal of the excess probe, and then quantification of the incorporated fluorescence.

Experimental Protocol: Quantification of Protein Thiols

This protocol provides a method for quantifying the free thiol content of a protein sample.

Materials:

-

This compound

-

Protein sample

-

Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0)

-

Dialysis tubing or gel filtration column

-

Fluorescence spectrophotometer

-

A standard thiol-containing compound (e.g., cysteine or glutathione) for generating a standard curve

Procedure:

-

Protein Preparation: Prepare a solution of the protein of interest in the reaction buffer.

-

Labeling Reaction: Add a known concentration of this compound to the protein solution. The molar ratio of the probe to the expected thiol content should be optimized, but a 10- to 20-fold molar excess of the probe is a good starting point. Incubate the reaction mixture at room temperature or 4°C for a specified period (e.g., 2-4 hours).

-

Removal of Excess Probe: Remove the unreacted this compound from the labeled protein using dialysis against the reaction buffer or by passing the reaction mixture through a gel filtration column.

-

Standard Curve Generation: Prepare a series of known concentrations of a standard thiol compound (e.g., cysteine). React each standard with this compound under the same conditions as the protein sample. After removing the excess probe, measure the fluorescence of each standard. Plot the fluorescence intensity versus the thiol concentration to generate a standard curve.

-

Quantification: Measure the fluorescence intensity of the labeled protein sample. Use the standard curve to determine the concentration of thiols in the protein sample.

Conclusion

This compound is a valuable and versatile fluorescent probe for biological research. Its ability to detect nitric oxide through a fluorescence turn-on mechanism and to label and quantify thiols makes it a powerful tool for studying cellular signaling, protein structure, and oxidative stress. The experimental protocols and data provided in this guide are intended to serve as a starting point for researchers to effectively incorporate this reagent into their studies. As with any experimental technique, optimization of the reaction conditions for each specific application is recommended to ensure accurate and reproducible results.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Dansyl glycine [omlc.org]

- 3. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]

- 4. [Oxidative side reactions during dansylation of SH-compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(2-Aminoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

Dansylamidoethyl Mercaptan chemical structure and properties.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansylamidoethyl Mercaptan, also known as 5-(dimethylamino)-N-(2-sulfanylethyl)naphthalene-1-sulfonamide, is a fluorescent chemical compound featuring the environmentally sensitive dansyl fluorophore.[1] Its terminal thiol group allows for specific reactions with other molecules, making it a valuable tool in various biochemical and pharmaceutical research applications. The fluorescence of the dansyl group is highly dependent on the polarity of its local environment, providing insights into molecular interactions and conformational changes. This guide provides a comprehensive overview of its chemical structure, properties, a likely synthesis pathway, and a general protocol for its application in protein labeling.

Chemical Structure and Properties

This compound consists of a dansyl chloride moiety linked to a cysteamine (B1669678) molecule. This structure combines the fluorescent properties of the dansyl group with the reactive thiol group of cysteamine.

Chemical Structure:

-

IUPAC Name: 5-(dimethylamino)-N-(2-sulfanylethyl)naphthalene-1-sulfonamide[1]

-

SMILES: CN(C)c1cccc2c1ccc(c2)S(=O)(=O)NCCS

-

InChI: InChI=1S/C14H18N2O2S2/c1-16(2)13-7-3-6-12-11(13)5-4-8-14(12)20(17,18)15-9-10-19/h3-8,15,19H,9-10H2,1-2H3[1]

A summary of the key quantitative properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₈N₂O₂S₂ | [1][2] |

| Molecular Weight | 310.44 g/mol | [2] |

| CAS Number | 5354-61-0 | [1][2] |

| Appearance | White to Pale Yellow Solid | |

| Melting Point | >100°C (decomposition) | |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly, Heated) | |

| Fluorescence Maximum Absorption (λex) | 335 nm | |

| Fluorescence Maximum Emission (λem) | 526 nm |

Synthesis Protocol

Step 1: Synthesis of N-(2-Aminoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide

This precursor can be synthesized by reacting Dansyl Chloride with an excess of ethylenediamine (B42938) in a suitable solvent like dichloromethane. The excess ethylenediamine acts as both the reactant and a base to neutralize the HCl formed during the reaction.

Step 2: Conversion of Amine to Thiol

The terminal amino group of N-(2-Aminoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide can be converted to a thiol group. A common method for this transformation involves reaction with a reagent like 2-iminothiolane (B1205332) (Traut's reagent) or through a multi-step process involving activation of the amine followed by displacement with a sulfur nucleophile. A more classical approach involves the formation of a thiouronium salt followed by hydrolysis.

Disclaimer: The following is a generalized, theoretical protocol and should be adapted and optimized by a qualified chemist.

Materials:

-

N-(2-Aminoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide

-

Hydrobromic acid

-

Sodium hydroxide

-

Ethanol

-

Water

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Formation of the Thiouronium Salt:

-

Dissolve N-(2-Aminoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide in ethanol.

-

Add an equimolar amount of thiourea to the solution.

-

Add a catalytic amount of hydrobromic acid.

-

Reflux the mixture for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

-

Hydrolysis to the Mercaptan:

-

After the formation of the thiouronium salt is complete, cool the reaction mixture.

-

Add an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux to hydrolyze the thiouronium salt to the corresponding mercaptan.

-

-

Purification:

-

After cooling, the product can be extracted into an organic solvent like ethyl acetate.

-

The organic layer should be washed with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.

-

The crude product should be purified by column chromatography on silica (B1680970) gel to yield pure this compound.

-

Experimental Protocol: Fluorescent Labeling of Proteins

This compound can be used as a fluorescent label for proteins, primarily by forming a disulfide bond with a free cysteine residue. This reaction is reversible with the addition of a reducing agent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol.

Materials:

-

This compound

-

Protein of interest with at least one accessible cysteine residue

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Reducing agent (e.g., DTT or TCEP) for protein reduction (if necessary)

-

Size-exclusion chromatography column for purification

-

Fluorescence spectrophotometer

Procedure:

-

Protein Preparation:

-

If the protein's cysteine residues are oxidized or in disulfide bonds, they may need to be reduced. Incubate the protein with a 10-fold molar excess of DTT or TCEP for 1 hour at room temperature.

-

Remove the reducing agent by dialysis or using a desalting column, as it will react with the this compound.

-

-

Labeling Reaction:

-

Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Prepare a stock solution of this compound in a minimal amount of an organic solvent like DMSO or DMF.

-

Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted this compound by size-exclusion chromatography (e.g., a Sephadex G-25 column).

-

Monitor the elution of the protein by measuring the absorbance at 280 nm and the fluorescence of the dansyl group (excitation ~335 nm, emission ~526 nm).

-

-

Characterization:

-

Determine the labeling efficiency by measuring the protein concentration (e.g., using a Bradford assay) and the concentration of the dansyl group using its molar extinction coefficient.

-

The labeled protein is now ready for use in downstream applications such as fluorescence spectroscopy, fluorescence microscopy, or FRET studies.

-

Visualizations

Caption: Proposed two-step synthesis pathway for this compound.

Caption: Experimental workflow for fluorescently labeling proteins with this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of Dansylamidoethyl Mercaptan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Dansylamidoethyl Mercaptan, also known as N-(2-mercaptoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide. This fluorescent thiol-containing compound is a valuable tool in various research and drug development applications, including protein labeling, fluorescence resonance energy transfer (FRET) studies, and the development of targeted therapeutic agents. This guide details the synthetic route, purification strategies, and key characterization data.

Synthesis of this compound

The synthesis of this compound is achieved through the selective N-dansylation of cysteamine (B1669678) (2-aminoethanethiol). This reaction involves the nucleophilic attack of the primary amino group of cysteamine on the electrophilic sulfonyl chloride of dansyl chloride. Careful control of the reaction pH is crucial to ensure the selective modification of the amino group over the thiol group.

Reaction Scheme:

Experimental Protocol

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

-

Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)

-

Cysteamine hydrochloride

-

Sodium bicarbonate

-

Deionized water

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel (for column chromatography)

-

Ethyl acetate (B1210297)

Procedure:

-

Preparation of Cysteamine Solution: Dissolve cysteamine hydrochloride in deionized water. Add sodium bicarbonate to the solution to raise the pH to approximately 9.5-10. This deprotonates the amino group, enhancing its nucleophilicity.

-

Preparation of Dansyl Chloride Solution: In a separate flask, dissolve dansyl chloride in acetone.

-

Reaction: Slowly add the dansyl chloride solution to the cysteamine solution with vigorous stirring at room temperature. The reaction mixture will turn yellow and may become cloudy.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase. The product, this compound, is fluorescent and can be visualized under a UV lamp.

-

Work-up: Once the reaction is complete (typically within 2-4 hours), remove the acetone under reduced pressure.

-

Extraction: Extract the aqueous residue with dichloromethane (3 x 50 mL). The organic layers contain the desired product.

-

Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.

-

Solvent Removal: Evaporate the dichloromethane under reduced pressure to obtain the crude product as a yellow-orange solid or oil.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, particularly dansyl chloride and any potential side products such as the di-dansylated cysteamine. The primary method for purification is silica gel column chromatography.

Experimental Protocol: Column Chromatography

Procedure:

-

Column Preparation: Pack a glass column with silica gel slurried in hexane.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the mobile phase should be gradually increased to effectively separate the components.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product. The fluorescent nature of the product allows for easy visualization of the desired fractions under UV light.

-

Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Starting Materials

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Dansyl Chloride | C₁₂H₁₂ClNO₂S | 269.75 | Yellow crystalline solid |

| Cysteamine Hydrochloride | C₂H₈ClNS | 113.61 | White crystalline solid |

Table 2: Characterization of this compound

| Property | Data |

| Molecular Formula | C₁₄H₁₈N₂O₂S₂ |

| Molecular Weight ( g/mol ) | 310.44 |

| Appearance | Yellow-orange solid |

| Melting Point | Not available |

| Yield | Typically 60-80% |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, δ ppm) | Characteristic peaks for the dansyl group (aromatic protons) and the ethyl chain (methylene protons) are expected. |

| Mass Spectrometry (m/z) | Expected [M+H]⁺ peak at approximately 311.08. |

| UV-Vis (λ_max, nm) | Expected absorption maxima around 254 nm and 330 nm. |

| Fluorescence (λ_em, nm) | Expected emission maximum in the range of 500-550 nm upon excitation at ~330 nm. |

Note: Specific spectroscopic data should be acquired and interpreted for each synthesized batch to confirm the structure and purity.

Visualization of the Synthesis Workflow

The logical flow of the synthesis and purification process is depicted in the following diagram.

Caption: Workflow for the synthesis and purification of this compound.

This in-depth guide provides the necessary information for the successful synthesis and purification of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory settings and analytical requirements.

The Inner Workings of a Molecular Beacon: A Technical Guide to the Fluorescence of Dansyl Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanisms governing the fluorescence of dansyl compounds, a class of environmentally sensitive fluorophores with wide-ranging applications in biomedical research and drug development. From their fundamental photophysical properties to their application in advanced fluorescence resonance energy transfer (FRET) assays, this document provides a comprehensive overview for researchers leveraging the unique characteristics of these powerful molecular probes.

The Core Mechanism: Intramolecular Charge Transfer and Environmental Sensitivity

The fluorescence of dansyl compounds is dictated by a phenomenon known as Intramolecular Charge Transfer (ICT) . The dansyl fluorophore consists of a naphthalene (B1677914) ring system substituted with a dimethylamino group (an electron donor) and a sulfonyl group (an electron acceptor). Upon excitation with light, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state (S1). This excited state is more polar than the ground state (S0).[1][2]

The polarity of the surrounding solvent environment plays a crucial role in stabilizing this charge-separated excited state. In polar solvents, the solvent molecules reorient around the excited dansyl molecule, lowering its energy level. This stabilization leads to a red-shift in the emission spectrum, meaning the emitted light has a longer wavelength. Conversely, in non-polar environments, the excited state is less stabilized, resulting in a blue-shift (shorter wavelength) of the emission and often a significant increase in fluorescence quantum yield.[1][3] This pronounced sensitivity to the local environment makes dansyl compounds excellent probes for studying protein-ligand binding, membrane fluidity, and other biological phenomena where changes in polarity occur.[4][5]

A further refinement of this model is the Twisted Intramolecular Charge Transfer (TICT) state. In this model, following the initial ICT, the dimethylamino group can twist relative to the naphthalene ring. In polar solvents, this twisted conformation is further stabilized, leading to a low-energy, non-emissive or weakly emissive state, which can result in fluorescence quenching. In rigid or non-polar environments, this twisting motion is hindered, favoring emission from the planar ICT state and leading to enhanced fluorescence.[3]

Quantitative Photophysical Data

The photophysical properties of dansyl compounds are highly dependent on the solvent. The following table summarizes key quantitative data for dansyl glycine (B1666218), a representative dansyl compound, in various solvents.

| Solvent | Dielectric Constant (ε) | Quantum Yield (Φ) | Emission Maximum (λem, nm) | Stokes Shift (cm⁻¹) | Fluorescence Lifetime (τ, ns) |

| Water | 80.1 | ~0.07[1][3] | ~580[3] | ~8500 | ~3.0 |

| Ethanol (B145695) | 24.6 | 0.40 | 510 | ~6000 | 11.5 |

| Acetonitrile | 37.5 | 0.55 | 500 | ~5700 | 14.1 |

| Dioxane | 2.2 | 0.66[1][3] | 480 | ~4800 | 15.2 |

| Cyclohexane | 2.0 | 0.70 | 470 | ~4500 | 16.0 |

Note: The exact values can vary depending on the specific dansyl derivative and experimental conditions. The data presented here are compiled from various sources for illustrative purposes.[1][3][6]

Experimental Protocols

Steady-State Fluorescence Spectroscopy

This protocol outlines the general procedure for acquiring steady-state fluorescence spectra of a dansyl compound to determine its excitation and emission maxima and relative fluorescence intensity in different environments.

Materials:

-

Dansyl compound stock solution (e.g., 1 mM in ethanol or DMSO).

-

A series of solvents of varying polarity.

-

Spectrofluorometer.

-

Quartz cuvettes (1 cm path length).

Procedure:

-

Sample Preparation: Prepare a dilute working solution of the dansyl compound in the solvent of interest. The final concentration should be in the low micromolar range to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes.

-

Set the excitation and emission slit widths (e.g., 5 nm).

-

Set the scan speed (e.g., 120 nm/min).

-

-

Blank Measurement: Record the fluorescence spectrum of the solvent blank to subtract any background signal.

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the known or expected absorption maximum of the dansyl compound (typically around 330-350 nm).

-

Scan the emission monochromator over a range that covers the expected emission (e.g., 400-650 nm).

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the maximum determined from the emission spectrum.

-

Scan the excitation monochromator over a range that covers the expected absorption (e.g., 250-400 nm).

-

-

Data Analysis:

-

Subtract the blank spectrum from the sample spectrum.

-

Determine the wavelength of maximum emission and excitation.

-

The integrated area under the emission curve is proportional to the fluorescence quantum yield.

-

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique used to measure the fluorescence lifetime of a sample. This protocol provides a general outline for performing TCSPC measurements on a dansyl compound.

Materials:

-

Dilute solution of the dansyl compound (absorbance < 0.1).

-

TCSPC system, including a pulsed light source (e.g., picosecond laser diode or LED), a fast single-photon detector (e.g., PMT or SPAD), and timing electronics (TAC or TDC).[7][8][9]

Procedure:

-

Instrument Setup and Calibration:

-

Set up the TCSPC system according to the manufacturer's instructions.

-

Select a pulsed light source with an excitation wavelength appropriate for the dansyl compound (e.g., 340 nm).

-

Set the repetition rate of the light source, ensuring it is low enough to allow the fluorescence to decay completely between pulses.

-

Calibrate the time-to-amplitude converter (TAC) to a suitable time window (e.g., 50 ns).

-

Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer) at the excitation wavelength.

-

-

Sample Measurement:

-

Replace the scattering solution with the dansyl compound solution.

-

Acquire the fluorescence decay histogram until a sufficient number of photon counts are collected in the peak channel (e.g., 10,000 counts) to ensure good statistical accuracy. The overall count rate should be kept low (typically <5% of the laser repetition rate) to avoid pulse pile-up artifacts.

-

-

Data Analysis:

-

Deconvolute the IRF from the measured fluorescence decay data.

-

Fit the deconvoluted decay curve to a single or multi-exponential decay model to determine the fluorescence lifetime(s) (τ).

-

Application in Signaling Pathways: FRET-Based Protease Activity Assay

Dansyl compounds are widely used as donor fluorophores in Fluorescence Resonance Energy Transfer (FRET) based assays to monitor various biological processes, such as protease activity. In a typical FRET-based protease assay, a peptide substrate is synthesized with a dansyl group (donor) at one end and a quencher molecule at the other. When the peptide is intact, the donor and quencher are in close proximity, and the fluorescence of the dansyl group is quenched due to FRET. Upon cleavage of the peptide by a protease, the donor and quencher are separated, leading to a restoration of the dansyl fluorescence. The increase in fluorescence intensity is directly proportional to the protease activity.

References

- 1. Dansyl glycine [omlc.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. A Dansyl Fluorescence-Based Assay for Monitoring Kinetics of Lipid Extraction and Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. horiba.com [horiba.com]

- 8. bhu.ac.in [bhu.ac.in]

- 9. lup.lub.lu.se [lup.lub.lu.se]

An In-Depth Technical Guide to the Absorption and Emission Spectra of Dansylamidoethyl Mercaptan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansylamidoethyl Mercaptan is a fluorescent probe that belongs to the family of dansyl derivatives. The core of its functionality lies in the dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl), a renowned fluorophore known for its sensitivity to the local environment. This property makes it a valuable tool in various research and drug development applications, including the labeling of proteins and peptides, studying protein-ligand interactions, and probing the polarity of microenvironments. This technical guide provides a comprehensive overview of the absorption and emission spectral properties of this compound, along with detailed experimental protocols for their characterization.

Spectroscopic Properties

The fluorescence of this compound originates from the dansyl moiety. The photophysical properties of dansyl derivatives are highly dependent on the polarity of the solvent. In non-polar environments, they typically exhibit high fluorescence quantum yields and a blue shift in their emission spectra. Conversely, in polar, protic solvents, the quantum yield decreases, and the emission maximum shifts to longer wavelengths (a red shift). This solvatochromism is a key feature that can be exploited to probe binding events and conformational changes in biomolecules.

Quantitative Data Summary

The following table summarizes the typical spectroscopic properties of the dansyl group, which are expected to be representative of this compound.

| Property | Value (in Non-Polar Solvent, e.g., Dioxane) | Value (in Polar Solvent, e.g., Water) |

| Absorption Maximum (λabs) | ~330 - 350 nm | ~330 - 350 nm |

| Emission Maximum (λem) | ~480 - 520 nm | ~550 - 580 nm |

| Molar Extinction Coefficient (ε) | ~4,300 M-1cm-1 (for Dansyl glycine) | Data not readily available |

| Fluorescence Quantum Yield (Φ) | ~0.66 (for Dansyl glycine)[1] | ~0.07 (for Dansyl glycine)[1] |

| Fluorescence Lifetime (τ) | ~10 - 20 ns (for Dansyl protein conjugates) | Data not readily available |

Note: These values are approximations based on similar dansyl compounds and can vary depending on the specific experimental conditions, including the solvent, pH, and temperature.

Experimental Protocols

Determination of Absorption Spectrum

Objective: To determine the wavelength(s) at which this compound absorbs light maximally.

Materials:

-

This compound

-

Spectrophotometer-grade solvent (e.g., ethanol, dioxane, or a buffer of choice)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent. Due to potential light sensitivity, it is advisable to prepare and store the solution in the dark.

-

Working Solution Preparation: Dilute the stock solution to a working concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.

-

Set the wavelength range to be scanned (e.g., 250 - 450 nm).

-

-

Blank Measurement: Fill a quartz cuvette with the solvent used to prepare the working solution. Place it in the spectrophotometer and record a baseline (blank) spectrum.

-

Sample Measurement: Replace the blank cuvette with a cuvette containing the this compound working solution.

-

Data Acquisition: Scan the absorbance of the sample across the set wavelength range.

-

Data Analysis: Identify the wavelength(s) at which the maximum absorbance (λabs) occurs. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λabs, c is the molar concentration, and l is the path length of the cuvette.

Determination of Emission Spectrum

Objective: To determine the fluorescence emission spectrum of this compound.

Materials:

-

This compound solution (prepared as for absorption spectroscopy)

-

Spectrofluorometer

-

Quartz fluorescence cuvettes

Methodology:

-

Spectrofluorometer Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up.

-

Set the excitation wavelength (λex) to the absorption maximum (λabs) determined from the absorption spectrum (e.g., 340 nm).

-

Set the emission wavelength range to be scanned (e.g., 400 - 650 nm).

-

Adjust the excitation and emission slit widths to an appropriate value to balance signal intensity and spectral resolution.

-

-

Blank Measurement: Fill a fluorescence cuvette with the solvent and record an emission spectrum to check for background fluorescence.

-

Sample Measurement: Place the cuvette containing the this compound solution in the spectrofluorometer.

-

Data Acquisition: Acquire the fluorescence emission spectrum.

-

Data Analysis: Identify the wavelength of maximum fluorescence emission (λem).

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield of this compound relative to a standard of known quantum yield.

Materials:

-

This compound solution

-

Quantum yield standard solution (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, Φ = 0.54)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

Methodology:

-

Absorbance Matching: Prepare solutions of both the sample (this compound) and the standard such that their absorbance at the excitation wavelength is low and ideally identical (typically < 0.1 to avoid inner filter effects).

-

Fluorescence Spectra Acquisition: Record the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrument settings.

-

Data Analysis: The quantum yield (Φsample) is calculated using the following equation:

Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

'sample' and 'std' refer to the sample and the standard, respectively.

-

Visualizations

Experimental Workflow for Spectroscopic Characterization

Caption: Workflow for the spectroscopic characterization of this compound.

Application in Protein-Ligand Binding Studies

This compound, like other dansyl derivatives, can be used as a reporter of molecular interactions. The thiol group allows for its conjugation to biomolecules, or it can be used as a fluorescent ligand itself. The change in the fluorescence properties upon binding to a protein can be monitored to determine binding affinities.

Caption: Logical workflow of a protein-ligand binding assay using this compound.

Conclusion

This compound is a versatile fluorescent probe with spectroscopic properties that are highly sensitive to the molecular environment. This guide provides a foundational understanding of its absorption and emission characteristics, along with practical protocols for their measurement. The provided data, based on closely related dansyl compounds, serves as a strong starting point for researchers. The experimental workflows and conceptual diagrams offer a clear roadmap for the characterization and application of this valuable fluorescent tool in drug development and various scientific research fields. It is recommended that researchers empirically determine the specific spectroscopic parameters for this compound under their precise experimental conditions for the most accurate results.

References

A Technical Guide to the Solubility and Stability of Dansylamidoethyl Mercaptan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dansylamidoethyl Mercaptan is a fluorescent labeling reagent utilized in various biochemical and pharmaceutical applications for the detection and quantification of sulfhydryl groups. Its efficacy and reliability are critically dependent on its solubility in appropriate solvents and its stability under experimental and storage conditions. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the limited availability of quantitative data in public literature, this document also furnishes detailed experimental protocols for determining these crucial parameters. Furthermore, it outlines potential degradation pathways and offers recommendations for handling and storage to ensure the integrity of the compound.

Introduction

This compound, chemically known as 5-(Dimethylamino)-N-(2-mercaptoethyl)naphthalene-1-sulfonamide, is a thiol-reactive fluorescent probe. The dansyl group provides the fluorescent properties, with a maximum absorption at approximately 335 nm and a maximum emission at around 526 nm, while the mercaptan group allows for covalent attachment to sulfhydryl moieties in proteins, peptides, and other biomolecules. Understanding its solubility and stability is paramount for its effective use in research and development, particularly in assays where precise concentration and purity are essential.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 5-(Dimethylamino)-N-(2-mercaptoethyl)naphthalene-1-sulfonamide | [1] |

| Synonyms | 2-(5-Dimethylaminonaphth-1-ylsulfonamido)ethyl Mercaptan, Dansyl Cysteamine | [1] |

| CAS Number | 5354-61-0 | [1] |

| Molecular Formula | C₁₄H₁₈N₂O₂S₂ | [1] |

| Molecular Weight | 310.43 g/mol | [1] |

| Appearance | White to Off-White Solid | [2] |

| Fluorescence Max. Absorbance (λ_abs) | 335 nm | [3] |

| Fluorescence Max. Emission (λ_em) | 526 nm | [3] |

Solubility Profile

Quantitative solubility data for this compound is not extensively reported in peer-reviewed literature. However, qualitative information from suppliers indicates its solubility in several organic solvents.

| Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL) |

| Chloroform | Soluble | Not Reported |

| Dichloromethane | Soluble | Not Reported |

| Dimethyl Sulfoxide (DMSO) | Soluble | Not Reported |

| Methanol | Slightly Soluble (with heating) | Not Reported |

| Ethyl Acetate | Slightly Soluble | Not Reported |

Note: The lack of precise solubility data necessitates experimental determination for applications requiring accurate concentrations. A standardized protocol for this determination is provided in Section 6.1.

Stability and Degradation

The stability of this compound is a critical factor for its storage and use. The presence of a thiol group makes the molecule susceptible to oxidation.

General Stability

-

Storage: For long-term storage, it is recommended to keep this compound at -20°C, protected from air and light.[2][3] For short-term use, it may be stored at room temperature, though this is not ideal.[3]

-

In Solution: The stability of mercaptans in solution is generally limited due to oxidation.[4] Solutions should be prepared fresh and used promptly.

Potential Degradation Pathway: Oxidation

The primary degradation pathway for mercaptans is oxidation, which leads to the formation of disulfides. In the case of this compound, this would result in the formation of a disulfide-linked dimer. This oxidation can be accelerated by exposure to air (oxygen), metal ions, and light.

Further oxidation of the disulfide is possible, potentially leading to the formation of thiosulfinates and ultimately sulfonic acids, though this typically requires stronger oxidizing conditions.

Recommended Handling

-

Weighing and Preparation: Handle the solid compound in a controlled environment, minimizing exposure to air and humidity.

-

Solvent Preparation: Use high-purity, anhydrous solvents where possible. Degassing solvents prior to use can help to remove dissolved oxygen and prolong the stability of the solution.

-

Solution Storage: If solutions must be stored, they should be kept under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C) and protected from light.

Experimental Protocols

Protocol for Quantitative Solubility Determination

This protocol outlines a method for determining the equilibrium solubility of this compound in various solvents using the shake-flask method followed by UV-Vis spectrophotometry.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker incubator set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period.

-

Centrifuge the vials at a high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved solid.

-

Carefully collect the supernatant and filter it through a solvent-compatible 0.22 µm syringe filter to ensure a clear, particle-free solution.

-

-

Quantification:

-

Prepare a series of dilutions of the filtered saturated solution.

-

Measure the absorbance of each dilution at the λ_max of this compound (~335 nm) using a UV-Vis spectrophotometer.

-

Determine the concentration of the saturated solution by comparing the absorbance to a standard calibration curve prepared with known concentrations of the compound in the same solvent.

-

Express the solubility in mg/mL or mol/L.

-

Protocol for Stability Assessment by HPLC

This protocol describes a stability-indicating HPLC method to monitor the degradation of this compound over time under various stress conditions.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration.

-

Aliquot the stock solution into several vials for each stress condition to be tested.

-

-

Application of Stress Conditions:

-

Temperature: Store vials at various temperatures (e.g., -20°C, 4°C, 25°C, and 40°C).

-

pH: Dilute the stock solution in aqueous buffers of different pH values (e.g., pH 3, 7, and 9).

-

Light: Expose samples to controlled UV and visible light conditions as per ICH guidelines.

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly), withdraw an aliquot from each vial.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: A suitable gradient to separate the parent compound from potential degradation products (e.g., start with 95% A, ramp to 95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 335 nm and a fluorescence detector with excitation at 335 nm and emission at 526 nm.

-

Analysis: Monitor the decrease in the peak area of the parent this compound and the appearance of any new peaks corresponding to degradation products. The disulfide dimer would be expected to have a different retention time.

-

Application in Thiol Detection

This compound is not a component of a signaling pathway itself but is a tool to study them. It reacts with free sulfhydryl groups, which are present in cysteine residues of proteins. The modification of these cysteine residues (e.g., through oxidation or S-nitrosylation) is a key mechanism in redox signaling. By labeling the reduced thiols, this compound allows for their quantification and visualization, providing insights into the redox state of cells and tissues.

Conclusion

This compound is a valuable tool for fluorescently labeling thiols. While qualitative solubility in common organic solvents is known, quantitative data is lacking, necessitating experimental determination for precise applications. The primary stability concern is the oxidation of the thiol group to a disulfide, which can be mitigated by proper storage at low temperatures and protection from light and air. The provided experimental protocols offer a framework for researchers to systematically determine the solubility and stability of this compound, ensuring its effective and reliable use in scientific investigations.

References

An In-depth Technical Guide to Thiol-Reactive Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing thiol-reactive fluorescent probes, their reaction mechanisms, and practical applications in research and drug development. Thiol-containing molecules, such as cysteine, homocysteine, and glutathione (B108866), are pivotal in a myriad of physiological and pathological processes, making their detection and quantification crucial for understanding cellular functions and disease progression.[1][2][3] Fluorescent probes offer a sensitive and powerful tool for real-time monitoring of these biomolecules in living systems.[4][5]

Core Principles and Design Strategies

Thiol-reactive fluorescent probes are designed to undergo a specific chemical reaction with the sulfhydryl group (-SH) of thiols. This reaction leads to a change in the probe's fluorescent properties, enabling the detection and quantification of the target molecule. The design of these probes typically involves three key components: a fluorophore, a thiol-reactive group, and a linker connecting the two.

The choice of fluorophore determines the spectral properties of the probe, such as its excitation and emission wavelengths, quantum yield, and photostability. The thiol-reactive group confers specificity towards sulfhydryl groups. Common reactive moieties include maleimides, haloacetyls (e.g., iodoacetamides), and pyridyl disulfides.[6] The linker can be modulated to optimize solubility, cell permeability, and the distance between the fluorophore and the reactive group, which can influence the signaling mechanism.

Signaling mechanisms of thiol-reactive probes are primarily based on two principles:

-

"Turn-on" or "Off-on" Fluorescence: In this design, the probe is initially in a non-fluorescent or weakly fluorescent state ("off" state). Upon reaction with a thiol, a chemical transformation occurs that restores or significantly enhances the fluorescence of the fluorophore ("on" state). This can be achieved through mechanisms like Photoinduced Electron Transfer (PeT) quenching, where the reactive group quenches the fluorophore's excitement in the "off" state, and this quenching is relieved upon reaction with the thiol.[7]

-

Ratiometric Sensing: Ratiometric probes exhibit a shift in their excitation or emission wavelength upon reacting with a thiol. By measuring the ratio of fluorescence intensities at two different wavelengths, one can obtain a quantitative measurement of the analyte concentration that is independent of probe concentration, excitation intensity, and other environmental factors.[5]

Key Thiol-Reactive Groups and Their Mechanisms

The selection of the reactive group is critical for the probe's specificity and reaction kinetics. The most commonly employed thiol-reactive functionalities are detailed below.

Maleimides

Maleimides react with thiols via a Michael addition mechanism, forming a stable thioether bond.[8][9][10] This reaction is highly selective for thiols, particularly at a pH range of 6.5-7.5.[8][10] The reaction involves the nucleophilic attack of the thiolate anion on one of the double-bonded carbons of the maleimide (B117702) ring.[8]

Haloacetyls (Iodoacetamides)

Haloacetyl derivatives, such as iodoacetamides, react with thiols through a nucleophilic substitution (SN2) reaction.[11] The thiolate anion acts as a nucleophile, attacking the carbon atom attached to the halogen (iodine), which serves as a good leaving group. This reaction results in the formation of a stable thioether linkage.[11]

Pyridyl Disulfides

Probes containing a pyridyl disulfide group react with thiols via a thiol-disulfide exchange reaction.[12][13] This reaction is reversible and involves the nucleophilic attack of a thiol on the disulfide bond of the probe.[14] This results in the formation of a new disulfide bond between the probe and the target thiol, and the release of a pyridine-2-thione molecule.[13]

Quantitative Data of Thiol-Reactive Fluorescent Probes

The following tables summarize the key photophysical and kinetic properties of selected commercially available and widely cited thiol-reactive fluorescent probes.

Table 1: Maleimide-Based Probes

| Probe Name | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| Fluorescein-5-Maleimide | 494 | 518 | 0.92 | 83,000 |

| Tetramethylrhodamine-5-Maleimide | 555 | 580 | 0.21 | 92,000 |

| Alexa Fluor 488 C₅ Maleimide | 495 | 519 | 0.92 | 71,000 |

| Alexa Fluor 594 C₅ Maleimide | 590 | 617 | 0.66 | 92,000 |

| ThioGlo™1 | 379 | 513 | - | - |

Table 2: Haloacetyl-Based Probes

| Probe Name | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| 5-Iodoacetamidofluorescein (5-IAF) | 491 | 516 | 0.33 | 75,000 |

| Alexa Fluor 488 Iodoacetamide | 495 | 519 | 0.92 | 71,000 |

| Tetramethylrhodamine-5-iodoacetamide | 546 | 575 | - | 95,000 |

| Eosin-5-iodoacetamide | 524 | 545 | 0.19 | 85,000 |

Table 3: Other Thiol-Reactive Probes

| Probe Name (Reactive Group) | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| N-(1-Pyrenemethyl)iodoacetamide | 342 | 377, 397 | - | 40,000 |

| Monobromobimane (mBBr) | 380 | 478 | - | 5,700 |

| 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) | - | - | - | 14,150 (at 412 nm) |

Note: Quantum yields and molar extinction coefficients can vary depending on the solvent and conjugation state.

Experimental Protocols

The successful application of thiol-reactive fluorescent probes requires careful consideration of the experimental conditions. Below are generalized protocols for protein labeling and cellular imaging.

General Protocol for Protein Labeling

-

Protein Preparation: Dissolve the thiol-containing protein in a suitable buffer (e.g., PBS, HEPES) at a pH between 7.0 and 7.5.[15] If necessary, reduce any existing disulfide bonds by adding a 10-fold molar excess of a reducing agent like DTT or TCEP, followed by its removal.[15]

-

Probe Preparation: Prepare a stock solution of the thiol-reactive probe in a dry, water-miscible organic solvent such as DMSO or DMF.[8]

-

Labeling Reaction: Add the probe stock solution to the protein solution. A 10- to 20-fold molar excess of the probe over the protein is a common starting point.[8] Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[15]

-

Quenching (Optional): To stop the reaction, add a low molecular weight thiol like β-mercaptoethanol or glutathione to consume any unreacted probe.[15]

-

Purification: Remove the unreacted probe and byproducts by gel filtration, dialysis, or spin chromatography.

General Protocol for Live Cell Imaging

-

Cell Culture: Plate cells on a suitable imaging dish or slide and culture under appropriate conditions until they reach the desired confluency.

-

Probe Loading: Prepare a working solution of the cell-permeable thiol-reactive probe in a serum-free medium or an appropriate buffer (e.g., HBSS). The final concentration of the probe typically ranges from 1 to 10 µM.

-

Incubation: Remove the culture medium from the cells, wash with buffer, and add the probe-loading solution. Incubate the cells for 15-60 minutes at 37°C.

-

Washing: Remove the probe-loading solution and wash the cells 2-3 times with fresh buffer or medium to remove any excess, unreacted probe.

-

Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the specific probe.

Conclusion

Thiol-reactive fluorescent probes are indispensable tools in modern biological and biomedical research. Their ability to selectively label and quantify thiols in complex biological systems provides invaluable insights into cellular redox states, enzyme activity, and protein structure and function. A thorough understanding of their underlying chemical principles, reaction mechanisms, and photophysical properties, as outlined in this guide, is essential for their effective application in research and drug development. The continued development of novel probes with improved specificity, sensitivity, and photostability will undoubtedly further expand their utility in elucidating the intricate roles of thiols in health and disease.

References

- 1. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Thiol Reactive Probes and Chemosensors" by Robert M. Strongin, Lovemore Hakuna et al. [pdxscholar.library.pdx.edu]

- 3. Thiol reactive probes and chemosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in thiol and sulfide reactive probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Thiol-Reactive Probes—Chapter 2 | Thermo Fisher Scientific - DE [thermofisher.com]

- 7. An off–on fluorescent probe based on maleimide for detecting thiols and its application for bioimaging (2015) | Yongbin Zhang | 48 Citations [scispace.com]

- 8. benchchem.com [benchchem.com]

- 9. bachem.com [bachem.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

The Dansyl Fluorophore: A Versatile Tool in Biochemical Probing

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group, a cornerstone in fluorescence spectroscopy, continues to empower a wide array of biochemical investigations. Its derivatives are renowned for their sensitivity to the local microenvironment, exhibiting significant changes in fluorescence intensity and emission maxima in response to alterations in polarity. This solvatochromism, coupled with a large Stokes shift and high fluorescence quantum yields in non-polar environments, makes dansyl-based probes invaluable for studying molecular interactions, protein conformation, and for the sensitive detection of various analytes. This technical guide provides a comprehensive overview of the applications of dansyl-based probes in biochemistry, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling mechanisms.

Core Applications and Quantitative Data

Dansyl-based probes have been ingeniously designed for a multitude of applications, ranging from the labeling of proteins and amino acids to the detection of metal ions, thiols, and changes in pH. The selection of a specific probe is dictated by its photophysical properties and its reactivity towards the target analyte.

Labeling of Proteins and Peptides

Dansyl chloride is a classic reagent for labeling primary and secondary amines, making it highly effective for tagging N-terminal amino acids and the ε-amino group of lysine (B10760008) residues in proteins.[1][2] This labeling is instrumental in protein sequencing, conformational analysis, and studying protein-protein interactions.[1] The fluorescence of dansylated proteins is highly sensitive to their immediate environment, providing insights into protein folding and dynamics.[1]

Table 1: Photophysical Properties of Selected Dansyl-Based Probes

| Probe Name/Derivative | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Application | Reference |

| Dansyl Chloride | ~335 | ~518 | Environment-dependent | Protein/Amino Acid Labeling | [3] |

| Dansyl Cadaverine | 333 | 518 | Environment-dependent | Transglutaminase Substrate, Amine Labeling | [4] |

| Dansyl-Proline | Environment-dependent | Environment-dependent | Environment-dependent | FRET Acceptor, Binding Assays | [5] |

| DN-C (for Cysteine) | 380 | 545 | - | Cysteine Detection | [6] |

| D-GT (for Cu2+) | - | - | - | Copper Ion Detection | [7] |

| Bu-Dns (for pH) | - | 510 | - | pH Sensing (acidic) | [8] |

| Dansyl-based Hg2+ Sensor | 338 | 515 | 0.55 (free), 0.54 (complexed) | Mercury Ion Detection | [9] |

Sensing of Metal Ions

The dansyl moiety has been incorporated into a variety of chemosensors for the detection of metal ions. The interaction of the probe with a metal ion often leads to a change in fluorescence through mechanisms such as chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), or fluorescence resonance energy transfer (FRET).

A dansyl-based probe, D-GT, has been designed for the detection of Cu2+ in aqueous solutions with a detection limit of 0.69 μM.[7] The coordination of Cu2+ with the probe results in fluorescence quenching.[7] Another probe exhibited a low detection limit of 2.91 x 10⁻⁸ M for Cu²⁺.[10] For the detection of mercury ions (Hg2+), a dansyl-based sensor demonstrated a detection limit of 2.49 x 10⁻⁷ M.[9]

Table 2: Performance of Dansyl-Based Metal Ion Sensors

| Target Ion | Probe Name | Detection Limit | Association Constant (Ka) | Signaling Mechanism | Reference |

| Cu2+ | D-GT | 0.69 μM | 6.47 x 10⁴ M⁻¹ | Fluorescence Quenching | [7] |

| Cu2+ | Sulfonamide-based probe | 2.91 x 10⁻⁸ M | - | - | [10] |

| Hg2+ | Dansyl-based sensor | 2.49 x 10⁻⁷ M | 1.15 x 10¹⁹ M⁻³ (1:3 complex) | Fluorescence Quenching | [9] |

| Fe3+ | Benzimidazole-based probe | - | - | - | [11] |

Detection of Small Molecules and pH

Dansyl-based probes have also been developed for the detection of biologically important small molecules and for sensing pH. A novel fluorescent probe, DN-C, exhibits a "turn-on" fluorescence signal in the presence of cysteine with a nearly 28-fold increase in fluorescence intensity.[6] The detection mechanism is based on a donor-excited photoinduced electron transfer (d-PeT) process.[6]

For pH sensing, a simple dansyl derivative, Bu-Dns, shows fluorescence quenching in acidic medium (pH ~4-2) and can be used to sense intracellular pH changes.[8] Another probe demonstrated a pKa of 4.98 and exhibited a 99.5% fluorescence quench when the pH dropped from 10.88 to 1.98.[12]

Signaling Pathways and Mechanisms

The diverse applications of dansyl-based probes are underpinned by several key photophysical mechanisms that modulate their fluorescence output upon interaction with a target.

Photoinduced Electron Transfer (PET)

PET is a common mechanism for "turn-on" or "turn-off" fluorescent probes. In the "off" state, the fluorescence of the dansyl fluorophore is quenched by a nearby electron-rich or electron-poor moiety. Upon binding of the analyte, a conformational change or chemical reaction disrupts the PET process, leading to a restoration of fluorescence ("turn-on").

Caption: General mechanism of a PET-based "turn-on" fluorescent probe.

For the cysteine-selective probe DN-C, the acryloyl group acts as a PET acceptor, quenching the dansyl fluorescence. The nucleophilic addition of cysteine to the acryloyl group disrupts the PET process, resulting in a "turn-on" fluorescence signal.[6]

Caption: Signaling pathway for the detection of Cysteine by the DN-C probe.

Fluorescence Resonance Energy Transfer (FRET)

FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. When in close proximity, the excited-state energy of the donor is non-radiatively transferred to the acceptor. The tryptophan-dansyl pair is a classic example used to study protein conformation and ligand binding. Tryptophan, an intrinsic fluorophore in proteins, acts as the donor, and a covalently attached dansyl group serves as the acceptor.[13]

References

- 1. benchchem.com [benchchem.com]

- 2. doe-mbi.ucla.edu [doe-mbi.ucla.edu]

- 3. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Quantification of Small Molecule–Protein Interactions using FRET between Tryptophan and the Pacific Blue Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Development of a Simple Dansyl-Based PH Fluorescent Probe in Acidic Medium and Its Application in Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of a Novel Fluorescent Sensor Bearing Dansyl Fluorophores for the Highly Selective Detection of Mercury (II) Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A dansyl-based fluorescent probe for selectively detecting Cu2+ and imaging in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. An easily Prepared Fluorescent pH Probe Based on Dansyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

In-Depth Technical Guide: Dansylamidoethyl Mercaptan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dansylamidoethyl Mercaptan, a fluorescent labeling reagent. It covers its chemical identity, key properties, and applications, with a focus on its use in the detection and quantification of thiols.

Chemical Identity and Properties

This compound, a derivative of the well-known fluorescent dye Dansyl chloride, is a valuable tool in biochemical and analytical research. Its utility stems from the reactivity of the thiol group and the fluorescent nature of the dansyl moiety.

CAS Number: 5354-61-0[1]

Synonyms:

-

2-(5-Dimethylaminonaphth-1-ylsulfonamido)ethyl Mercaptan[2]

-

5-(Dimethylamino)-N-(2-mercaptoethyl)-1-naphthalenesulfonamide[2]

-

N-(2-Mercaptoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide

-

Dansyl Cysteamine

Chemical Structure:

Caption: Chemical structure of this compound.

Quantitative Data Summary:

| Property | Value | Reference |

| Molecular Formula | C14H18N2O2S2 | [2][3][4] |

| Molecular Weight | 310.44 g/mol | [3] |

| Appearance | White to Off-White Solid | [2] |

| Purity | ≥98% | [2] |

| Solubility | Chloroform, Dichloromethane, DMSO | [2] |

| Fluorescence Max. Abs. | 335 nm | [2] |

| Fluorescence Max. Em. | 526 nm | [2] |

| Molar Extinction Coeff. | 4.1 x 10³ M⁻¹cm⁻¹ | [2] |

Applications in Research

This compound is primarily utilized as a fluorescent labeling reagent for the sensitive detection of molecules containing specific functional groups. Its key applications include:

-

Thiol Detection and Quantification: The mercaptan group of the reagent can participate in disulfide exchange reactions with other thiols or be used as a standard in thiol quantification assays.

-

Labeling of Amine-Containing Molecules: While the thiol group is reactive, the dansyl sulfonamide part of the molecule is a derivative of dansyl chloride, which is widely used for labeling primary and secondary amines.[5] This dual functionality allows for its potential use in complex labeling strategies.

-

High-Performance Liquid Chromatography (HPLC): Due to its strong fluorescence, this compound is an excellent derivatization agent for enhancing the detection sensitivity of analytes in HPLC analysis.

Experimental Protocol: Quantification of Thiols using HPLC

This protocol provides a general framework for the derivatization of thiol-containing samples with a fluorescent agent like a dansyl derivative, followed by HPLC analysis. This is a plausible application of this compound as a reference standard or labeling agent, based on established methods for thiol analysis.

Materials:

-

This compound

-

Sample containing thiols (e.g., protein hydrolysate, cell lysate)

-

Derivatization buffer (e.g., 0.1 M borate (B1201080) buffer, pH 9.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

-

HPLC grade acetonitrile (B52724)

-

HPLC grade water with 0.1% trifluoroacetic acid (TFA)

-

Reversed-phase C18 HPLC column

-

HPLC system with a fluorescence detector

Procedure:

-

Sample Preparation:

-

Prepare the thiol-containing sample in an appropriate buffer. For intracellular thiols, cell lysis and protein precipitation may be necessary.

-

Ensure the sample is free of interfering substances.

-

-

Derivatization Reaction:

-

In a microcentrifuge tube, mix 50 µL of the sample with 100 µL of a 1 mg/mL solution of the derivatizing agent (a maleimide (B117702) or iodoacetamide-based dansyl derivative is typically used for labeling thiols) in the derivatization buffer. Note: this compound itself would be used as a standard for comparison, not as the primary labeling agent in this context.

-

Incubate the reaction mixture in the dark at room temperature for 1 hour.

-

-

Quenching the Reaction:

-

Add 20 µL of the quenching solution to stop the derivatization reaction.

-

Vortex briefly to mix.

-

-

HPLC Analysis:

-

Inject 20 µL of the derivatized sample into the HPLC system.

-

Mobile Phase A: HPLC grade water with 0.1% TFA.

-

Mobile Phase B: HPLC grade acetonitrile with 0.1% TFA.

-

Gradient:

-

0-5 min: 10% B

-

5-25 min: 10-90% B (linear gradient)

-

25-30 min: 90% B

-

30-35 min: 90-10% B (linear gradient)

-

35-40 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Fluorescence Detection: Excitation at ~335 nm and emission at ~526 nm.

-

-

Data Analysis:

-

Identify the peaks corresponding to the derivatized thiols based on their retention times.

-

Quantify the amount of each thiol by comparing the peak area to a standard curve generated using known concentrations of this compound or other thiol standards.

-

Caption: Workflow for thiol quantification by HPLC.

Signaling Pathways and Logical Relationships

Currently, there is a lack of specific information in the public domain detailing the direct involvement of this compound in specific cellular signaling pathways. Its utility is primarily as an analytical tool for the detection and quantification of biomolecules, rather than as a modulator of biological activity.

The logical relationship in its application is straightforward: the presence of a reactive functional group (thiol or amine) in an analyte allows for covalent labeling with the dansyl fluorophore, enabling sensitive detection through fluorescence.

Caption: Application logic of this compound.

Conclusion

This compound is a versatile fluorescent probe with established utility in the analytical sciences. Its well-defined chemical and physical properties, coupled with its reactivity, make it a valuable reagent for the sensitive detection and quantification of thiols and other biomolecules. While its direct role in modulating signaling pathways is not documented, its application as a labeling agent provides researchers with a powerful tool to study the abundance and changes in the concentration of key biological molecules.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with Thiol-Reactive Dansyl Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the fluorescent labeling of proteins using a thiol-reactive dansyl probe. The dansyl group is a widely utilized fluorophore known for its environmental sensitivity, meaning its fluorescence emission properties can shift based on the polarity of its local environment. This characteristic makes it a powerful tool for probing protein conformation, dynamics, and interactions. Thiol-reactive probes, such as those containing maleimide (B117702) or iodoacetamide (B48618) functional groups, specifically target the sulfhydryl (thiol) groups of cysteine residues within proteins. This specificity allows for targeted labeling, providing a method to introduce the fluorescent dansyl group at specific sites on a protein.

While "Dansylamidoethyl Mercaptan" is not a standard reagent for labeling protein thiols (as the mercaptan group on the reagent would interfere), this protocol is based on the use of a thiol-reactive dansyl derivative, such as a dansyl-maleimide, which is a common strategy for fluorescently labeling cysteine residues. The principles and steps outlined here are broadly applicable to the conjugation of various thiol-reactive fluorescent dyes to proteins.

Core Principles of Thiol-Reactive Labeling

The labeling reaction involves the formation of a stable covalent bond between the thiol-reactive group of the dansyl probe and the sulfhydryl group of a cysteine residue on the protein. The most common thiol-reactive chemistries are:

-

Maleimide Chemistry: Maleimides react with thiols to form a stable thioether bond. This reaction is most efficient at a pH between 6.5 and 7.5.

-

Iodoacetamide Chemistry: Iodoacetamides also react with thiols to form a stable thioether linkage. This reaction is typically performed at a pH between 7.5 and 8.5.

The choice of the specific thiol-reactive group will depend on the experimental conditions and the protein of interest.

Experimental Protocols

Materials

-

Protein of interest (with at least one accessible cysteine residue)

-

Thiol-reactive dansyl probe (e.g., Dansyl-maleimide)

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)

-

Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) - for proteins with oxidized cysteines

-

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) to dissolve the dansyl probe

Protocol 1: Labeling of Proteins with a Thiol-Reactive Dansyl Probe